molecular formula C13H24O3 B8509293 [1-(2,2-Diethoxyethoxy)but-3-en-1-yl]cyclopropane

[1-(2,2-Diethoxyethoxy)but-3-en-1-yl]cyclopropane

Cat. No. B8509293
M. Wt: 228.33 g/mol
InChI Key: RATNZNZCEZATHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(2,2-Diethoxyethoxy)but-3-en-1-yl]cyclopropane is a useful research compound. Its molecular formula is C13H24O3 and its molecular weight is 228.33 g/mol. The purity is usually 95%.
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properties

Product Name

[1-(2,2-Diethoxyethoxy)but-3-en-1-yl]cyclopropane

Molecular Formula

C13H24O3

Molecular Weight

228.33 g/mol

IUPAC Name

1-(2,2-diethoxyethoxy)but-3-enylcyclopropane

InChI

InChI=1S/C13H24O3/c1-4-7-12(11-8-9-11)16-10-13(14-5-2)15-6-3/h4,11-13H,1,5-10H2,2-3H3

InChI Key

RATNZNZCEZATHC-UHFFFAOYSA-N

Canonical SMILES

CCOC(COC(CC=C)C1CC1)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Cyclopropylbut-3-en-1-ol (C14, see C. Tahtaoui et al., J. Org. Chem. 2010, 75, 3781-3785) (92%, 8.1 g, 66 mmol) was added to a 0° C. suspension of sodium hydride (60% in mineral oil, 8.25 g, 206 mmol) in tetrahydrofuran (105 mL). The cooling bath was removed and the suspension was stirred until the internal temperature reached 21° C. The reaction mixture was then cooled in an ice bath, and 2-bromo-1,1-diethoxyethane (97%, 18.5 mL, 119 mmol) was added drop-wise at a rate that maintained the internal temperature below 5° C. After warming to room temperature, the reaction mixture was heated to 58° C. for 27 hours. Sodium hydride (60% in mineral oil, 3.3 g, 83 mmol) and 2-bromo-1,1-diethoxyethane (97%, 10 mL, 64 mmol) were added again, and the reaction mixture was heated at mild reflux for 14 hours. It was then cooled to 0° C., slowly quenched with water (100 mL) and extracted with diethyl ether (3×200 mL). The combined organic layers were dried over sodium sulfate, filtered, and concentrated in vacuo; purification via silica gel chromatography (Gradient: 0% to 10% ethyl acetate in heptane) afforded the product as a colorless oil. Yield: 12.1 g, 53.0 mmol, 80%. 1H NMR (400 MHz, CDCl3) δ 5.87-5.98 (m, 1H), 5.05-5.11 (m, 1H), 5.00-5.04 (m, 1H), 4.61 (t, J=5.3 Hz, 1H), 3.66-3.75 (m, 3H), 3.54-3.62 (m, 2H), 3.47 (dd, J=10.3, 5.5 Hz, 1H), 2.70 (dt, J=8.4, 6.0 Hz, 1H), 2.36-2.41 (m, 2H), 1.22 (t, J=7.0 Hz, 3H), 1.22 (t, J=7.0 Hz, 3H), 0.80-0.90 (m, 1H), 0.54-0.62 (m, 1H), 0.35-0.50 (m, 2H), 0.07-0.14 (m, 1H).
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
8.25 g
Type
reactant
Reaction Step Two
Quantity
105 mL
Type
solvent
Reaction Step Two
Quantity
18.5 mL
Type
reactant
Reaction Step Three
Quantity
3.3 g
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
reactant
Reaction Step Four

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